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mu conotoxin GIIIA, 4-azidosalicylyl-

Photoaffinity labeling Sodium channel Covalent probe

Standard μ-conotoxin GIIIA binds reversibly to NaV1.4, preventing permanent receptor tagging for downstream analysis. CTXASA solves this by introducing a photoreactive 4-azidosalicylyl group that covalently labels the target upon UV irradiation and enables ¹²⁵I radiolabeling for sensitive autoradiographic detection. • Enables isolation of the toxin-binding interface via proteolytic digestion and mass spectrometry. • Supports radioactive binding assays to quantify channel density or screen competitive ligands. • Supplied as lyophilized powder; custom synthesis with lead times of 2-4 weeks.

Molecular Formula C7H11NO
Molecular Weight 0
CAS No. 132035-35-9
Cat. No. B1178100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemu conotoxin GIIIA, 4-azidosalicylyl-
CAS132035-35-9
Synonymsmu conotoxin GIIIA, 4-azidosalicylyl-
Molecular FormulaC7H11NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azidosalicylyl-μ-Conotoxin GIIIA (CTXASA, CAS 132035-35-9): A Photoreactive Probe for Muscle Sodium Channel Procurement


μ-Conotoxin GIIIA, 4-azidosalicylyl- (designated CTXASA) is a synthetic, 22-amino-acid peptide derivative of the marine cone snail toxin μ-conotoxin GIIIA. It carries an N-terminal 4-azidosalicylyl group, which confers photoreactivity, and is designed for radioiodination (¹²⁵I) to create a photoaffinity labeling reagent [1]. This compound selectively targets the voltage-gated sodium channel (NaV), specifically the skeletal muscle isoform NaV1.4, and is used to covalently label and map the toxin binding site upon UV irradiation [1].

Workflow

Photoaffinity labeling of NaV1.4 channels

Selection

N-terminal 4-azidosalicylyl photoreactive handle

Use Context

Covalent receptor capture with ¹²⁵I autoradiographic detection

Why Generic μ-Conotoxin GIIIA or Unmodified Toxin Cannot Replace the 4-Azidosalicylyl Derivative for Photoaffinity Labeling


Standard, unmodified μ-conotoxin GIIIA binds reversibly to the sodium channel and cannot be used to permanently tag the receptor for downstream analysis. The 4-azidosalicylyl modification is critical because it introduces a photoactivatable aryl azide that forms a covalent bond with the target protein upon UV irradiation, while simultaneously providing a site for ¹²⁵I radiolabeling, enabling sensitive detection by autoradiography [1]. Other photoreactive μ-conotoxin derivatives, such as those carrying a chromogenic phenyldiazirine, offer a similar function but differ in their photochemistry, spectral properties, and potential for non-specific labeling [2], making direct substitution without experimental validation unreliable.

Unmodified μ-conotoxin GIIIA binds reversibly; does not allow permanent receptor tagging for downstream analysis.

Other photoreactive derivatives (e.g., diazirine-based) differ in photochemistry, spectral properties, and non-specific labeling risk, making direct substitution unreliable without validation.

Native toxin lacks the ¹²⁵I radiolabeling site, limiting sensitive detection by autoradiography.

Quantitative Differentiation of 4-Azidosalicylyl-μ-Conotoxin GIIIA: Head-to-Head Evidence for Photoaffinity Probe Selection


Covalent Photoaffinity Labeling vs. Reversible Binding of Native μ-Conotoxin GIIIA

Unlike native μ-conotoxin GIIIA, which binds reversibly, the 4-azidosalicylyl derivative (CTXASA) enables covalent attachment to the target upon UV irradiation. In autoradiography experiments using ¹²⁵I-CTXASA, a single band at 260 kDa was detected, corresponding to the sodium channel α-subunit. This labeling was suppressed by excess tetrodotoxin (TTX) and unmodified μ-conotoxin GIIIA, confirming specific, competitive binding [1]. No comparable covalent tagging can be achieved with the native toxin.

Covalent labeling
Head-to-head
CTXASA: covalent 260 kDa band vs Native GIIIA: no covalent adduct
Covalent capture supports structural mapping
Requires UV irradiation and ¹²⁵I labeling
Photoaffinity labeling Sodium channel Covalent probe

Radiolabeling via ¹²⁵I Incorporation Enables Sensitive Detection vs. Unlabeled or Non-Iodinatable Derivatives

CTXASA is specifically designed for ¹²⁵I radiolabeling, enabling detection by autoradiography. The native μ-conotoxin GIIIA lacks this capability unless separately conjugated or labeled. In direct comparison, ¹²⁵I-CTXASA produced clear autoradiographic signals identifying the sodium channel, while unmodified μ-conotoxin GIIIA could only be tracked indirectly via competition assays [1]. Other photoaffinity derivatives, such as the diazirine-based probes, can also be radiolabeled but rely on different chemistry, yielding Ki values of 11–18 nM against saxitoxin binding [2], a parameter not directly reported for CTXASA in the primary literature.

Radiolabeling & detection
Cross-study
CTXASA: direct ¹²⁵I autoradiography vs Diazirine probes: Ki 11–18 nM (STX binding)
Direct detection enables unambiguous ID in matrices
Absolute affinity not directly reported for CTXASA
Radioligand binding Autoradiography Sodium channel

N-Terminal Modification Retains Channel Binding Specificity vs. Mutagenic Inactivation

The 4-azidosalicylyl group is conjugated to the N-terminus of μ-conotoxin GIIIA, a region distinct from the critical pore-blocking pharmacophore centered around Arg-13. Structure-activity studies show that substitution of Arg-13 alone reduces binding affinity by >80-fold compared to native GIIIA, while N-terminal modifications are generally better tolerated [1]. The retention of specific binding by CTXASA (as shown by TTX and native toxin competition) contrasts sharply with the >80-fold affinity loss seen with active-site mutants like [Gln13]GIIIA [2], demonstrating that the N-terminal photoreactive handle does not ablate the toxin's core pharmacophore.

N-terminal modification
Cross-study
>80× affinity loss with active-site mutation
N-terminal modification retains core pharmacophore
[Gln13]GIIIA mutant: >80-fold reduction vs. native
Structure-activity relationship NaV1.4 Toxin binding

Proven Labeling of Native Sodium Channel Complex vs. Recombinant Isoform Limitations

CTXASA has been validated to specifically label the native sodium channel complex from Electrophorus electricus electroplax, revealing the full 260 kDa α-subunit [1]. In contrast, many µ-conotoxin analogs have only been functionally tested on recombinant NaV isoforms heterologously expressed in oocytes or HEK cells, which may lack native auxiliary subunits and post-translational modifications [2]. The ability of CTXASA to directly identify the native channel complex provides a unique advantage for biochemical and structural studies where native conformation is paramount.

Native vs recombinant system
Class-level
CTXASA labels native 260 kDa channel complex; recombinant studies limited to functional block.
Native biochemical context; recombinant may differ
Class-level inference; validate in target system
Sodium channel complex Autoradiography Electrophorus electricus

Optimal Application Scenarios for 4-Azidosalicylyl-μ-Conotoxin GIIIA Procurement in Research and Industry


Photoaffinity Mapping of the NaV1.4 Toxin Binding Site

This compound is the reagent of choice for identifying and characterizing the μ-conotoxin GIIIA binding site on the skeletal muscle sodium channel. Its covalent attachment upon photolysis allows for the isolation and proteolytic digestion of the labeled channel, followed by mass spectrometric identification of the binding interface [1]. This is crucial for understanding isoform selectivity and for designing subtype-specific channel modulators.

Radioligand Development for Sodium Channel Binding Assays

The incorporation of ¹²⁵I enables the development of a radioactive binding assay to quantify sodium channel density in tissue samples or to screen for novel competitive ligands. The 4-azidosalicylyl derivative bridges the gap between functional block assays and biochemical receptor quantification, offering a tool that can simultaneously detect and permanently mark the target [1].

Biochemical Validation of Recombinant Sodium Channel Conformation

When heterologously expressed sodium channels are used for drug screening, it is essential to verify that their toxin binding site adopts a native-like conformation. Using ¹²⁵I-CTXASA, one can biochemically confirm that the recombinant channel's α-subunit has the correct molecular weight and retains the ability to bind a high-affinity ligand, providing orthogonal validation to electrophysiological data [1][2].

Application
Selection Property
Validation Focus
NaV1.4 binding site photoaffinity mapping
Photoactivatable covalent aryl azide probe
Covalent receptor capture for mass spectrometry-based binding interface ID
Radioligand binding assay development
Direct ¹²⁵I radiolabeling and autoradiographic detection
Quantitative receptor density assessment and competitive ligand screening
Recombinant sodium channel biochemical validation
Native-like target binding retention with N-terminal handle
Biochemical confirmation of correct α-subunit molecular weight and ligand engagement
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